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Compound of Interest

Compound Name: AMG28

Cat. No.: B10830891 Get Quote

Head-to-Head Comparison: AMG28 and YKL-05-
099 in Specific Assays
This guide provides a detailed, objective comparison of the biochemical and cellular activities

of two kinase inhibitors, AMG28 and YKL-05-099. The information is intended for researchers,

scientists, and drug development professionals to facilitate informed decisions in their research.

Introduction to the Compounds
AMG28 is a multi-kinase inhibitor with primary activities against Tau tubulin kinase 1 (TTBK1),

Tau tubulin kinase 2 (TTBK2), and the lipid kinase PIKfyve.[1] Its development was initially

aimed at inhibiting NF-κB inducing kinase (NIK; MAP3K14).

YKL-05-099 is an inhibitor of the Salt-Inducible Kinase (SIK) family, targeting SIK1, SIK2, and

SIK3.[2][3][4] It has been investigated for its anti-inflammatory properties and its potential in

treating conditions such as acute myeloid leukemia (AML).[5][6]

Biochemical Assays: Kinase Inhibition Profile
A direct comparison of the kinase inhibition profiles of AMG28 and YKL-05-099 reveals their

distinct selectivity.

Table 1: Biochemical IC50 Values for Primary Targets
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Compound Target IC50 (nM) Assay Type

AMG28 TTBK1 199 - 805 Biochemical

TTBK2 988 Biochemical

PIKfyve 2.2 Enzymatic

YKL-05-099 SIK1 ~10 Competitive Binding

SIK2 ~40 Cell-free

SIK3 ~30 Competitive Binding

Kinome-wide Selectivity

Kinome scan data provides a broader perspective on the selectivity of these inhibitors.

Table 2: Kinome Scan Results (Percentage of Control at 1 µM)

This table summarizes the kinases that are significantly inhibited by AMG28 at a concentration

of 1 µM, as determined by a DiscoverX KINOMEscan. Data for YKL-05-099 from a comparable

broad-panel screen was not available in the public domain. However, it is described as having

improved selectivity for SIKs over other kinases compared to its predecessor, HG-9-91-01.[6]

Compound Kinase Target Percentage of Control (%)

AMG28 PIKFYVE <1

TTBK1 8

TTBK2 12

MAP3K14 (NIK) <10

...and others <10

Note: A lower percentage of control indicates stronger inhibition.
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Cellular Assays: Functional Consequences of
Kinase Inhibition
The functional effects of AMG28 and YKL-05-099 have been evaluated in various cellular

contexts.

Table 3: Cellular Assay Performance

Assay Type Cell Line / System
AMG28
Performance

YKL-05-099
Performance

Target Engagement HEK293 cells

IC50 (TTBK1

NanoBRET): 11-21

µM

Inhibition of HDAC5

phosphorylation

(Ser259) in BMDMs

IC50 (TTBK2

NanoBRET): 6-13 µM

Cytokine Production Mouse BMDCs No data available

Potentiates IL-10

production (EC50 =

460 nM)

Suppresses TNFα, IL-

6, and IL-12p40

production

Cell Proliferation MOLM-13 (AML) No data available
Inhibits proliferation

(IC50 = 0.24 µM)

Signaling Pathways
The distinct targets of AMG28 and YKL-05-099 result in the modulation of different signaling

pathways.
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Caption: AMG28 signaling pathway inhibition.
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Caption: YKL-05-099 signaling pathway inhibition.

Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.

Biochemical Kinase Assays (General Protocol)
Biochemical kinase activity is commonly determined using assays that measure the

consumption of ATP, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow: ADP-Glo™ Kinase Assay
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1. Kinase Reaction:
Kinase, Substrate, ATP,

and Inhibitor (AMG28 or YKL-05-099)
are incubated.

2. Stop Reaction & Deplete ATP:
ADP-Glo™ Reagent is added to

terminate the kinase reaction and
eliminate remaining ATP.

3. Convert ADP to ATP:
Kinase Detection Reagent is added,

converting the generated ADP to ATP.

4. Measure Luminescence:
The newly synthesized ATP is detected

using a luciferase/luciferin reaction.
Signal is proportional to kinase activity.

Click to download full resolution via product page

Caption: Workflow for a typical kinase inhibition assay.

Detailed Steps:

Kinase Reaction: The kinase, its specific substrate, ATP, and varying concentrations of the

inhibitor (AMG28 or YKL-05-099) are combined in a reaction buffer and incubated at an

optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each

reaction. This terminates the kinase activity and depletes the unconsumed ATP. This step is

typically performed at room temperature for about 40 minutes.

ADP to ATP Conversion: Kinase Detection Reagent is added to the wells. This reagent

contains enzymes that convert the ADP generated during the kinase reaction into ATP. This

incubation is usually carried out at room temperature for 30-60 minutes.

Luminescence Detection: The newly synthesized ATP is quantified by measuring the light

output from a luciferase reaction using a luminometer. The luminescent signal is inversely

proportional to the activity of the kinase inhibitor. IC50 values are then calculated from the

dose-response curves.

Cellular Proliferation Assay (General Protocol)
The effect of the inhibitors on cell viability and proliferation is often assessed using the

CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow: CellTiter-Glo® Assay
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1. Cell Plating & Treatment:
Cells (e.g., MOLM-13) are seeded in

multi-well plates and treated with
varying concentrations of the inhibitor.

2. Incubation:
The plates are incubated for a

specified period (e.g., 72 hours)
to allow the inhibitor to exert its effect.

3. Reagent Addition:
A single reagent (CellTiter-Glo®) is

added to each well, causing cell lysis
and releasing ATP.

4. Signal Measurement:
The amount of ATP, which correlates

with the number of viable cells, is
quantified by measuring luminescence.

Click to download full resolution via product page

Caption: Workflow for a cell viability and proliferation assay.

Detailed Steps:

Cell Seeding and Treatment: Cells are seeded into opaque-walled multi-well plates at a

predetermined density. They are then treated with a range of concentrations of the test

compound (AMG28 or YKL-05-099) or a vehicle control.

Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5%

CO2) for a duration appropriate for the cell type and the expected effect of the compound

(typically 24 to 72 hours).

Reagent Addition and Lysis: After incubation, the plates are equilibrated to room

temperature. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in

each well is added. The plate is then mixed on an orbital shaker for a few minutes to induce

cell lysis.

Signal Stabilization and Measurement: The plate is incubated at room temperature for

approximately 10 minutes to stabilize the luminescent signal. The luminescence, which is

proportional to the amount of ATP and thus the number of viable cells, is then read using a

luminometer. IC50 values for cell proliferation inhibition are determined from the resulting

dose-response curves.

Western Blot for Phosphorylated HDAC5 (General
Protocol)
To assess the inhibition of SIK activity in a cellular context, the phosphorylation status of its

substrate, HDAC5, can be analyzed by Western blotting.

Detailed Steps:
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Cell Treatment and Lysis: Cells (e.g., bone marrow-derived macrophages) are treated with

YKL-05-099 for a specified time. After treatment, the cells are washed with ice-cold PBS and

lysed in a buffer containing protease and phosphatase inhibitors to preserve the

phosphorylation state of proteins.

Protein Quantification: The total protein concentration in each cell lysate is determined using

a standard protein assay, such as the BCA assay, to ensure equal loading of samples.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The

separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with a primary antibody specific for phosphorylated HDAC5 (e.g., anti-pHDAC5

Ser259). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody that recognizes the primary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection reagent and an imaging system. The intensity of the bands corresponding to

phosphorylated HDAC5 is quantified and normalized to a loading control (e.g., total HDAC5

or a housekeeping protein like β-actin) to determine the effect of the inhibitor.

Conclusion
AMG28 and YKL-05-099 are potent kinase inhibitors with distinct target profiles and cellular

activities. AMG28 demonstrates potent inhibition of TTBK1/2 and PIKfyve, suggesting its utility

in research areas related to neurodegenerative diseases and intracellular trafficking. YKL-05-

099 is a selective inhibitor of the SIK family of kinases, with demonstrated effects on immune

cell function and cancer cell proliferation, making it a valuable tool for studying inflammation

and oncology. The choice between these two compounds will depend on the specific kinase

and cellular pathway of interest to the researcher. The provided assay protocols offer a

foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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